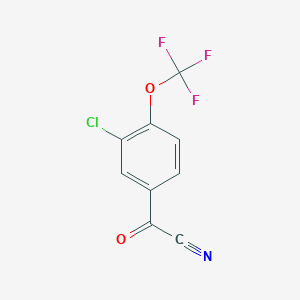![molecular formula C10H6BrF3N2O2 B1500161 Methyl-3-brom-6-(trifluormethyl)-1H-pyrrolo[2,3-b]pyridin-2-carboxylat CAS No. 952800-37-2](/img/structure/B1500161.png)
Methyl-3-brom-6-(trifluormethyl)-1H-pyrrolo[2,3-b]pyridin-2-carboxylat
Übersicht
Beschreibung
Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is a complex organic compound that features a pyrrolo[2,3-B]pyridine core substituted with bromine, trifluoromethyl, and a methyl ester group. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities .
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents due to its unique structural features.
Agrochemicals: The compound is utilized in the development of new pesticides and herbicides, leveraging its biological activity against various pests.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate typically involves multi-step organic reactionsThe final step involves esterification to introduce the methyl ester group .
Industrial Production Methods: Industrial production methods for this compound often utilize advanced techniques such as Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions . This method is favored due to its high yield and functional group tolerance.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, often with organometallic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or organolithium compounds.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .
Wirkmechanismus
The mechanism by which Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-trifluoromethylpyridine: Shares the trifluoromethyl and bromine substituents but lacks the pyrrolo[2,3-B]pyridine core.
Trifluoromethylpyridines: A class of compounds with similar trifluoromethyl substitution but varying in other substituents and core structures.
Uniqueness: Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is unique due to its combination of a pyrrolo[2,3-B]pyridine core with both bromine and trifluoromethyl substituents, which confer distinct electronic and steric properties that are valuable in various chemical and biological applications .
Eigenschaften
IUPAC Name |
methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O2/c1-18-9(17)7-6(11)4-2-3-5(10(12,13)14)15-8(4)16-7/h2-3H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVMZHISSGDOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662723 | |
| Record name | Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952800-37-2 | |
| Record name | Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


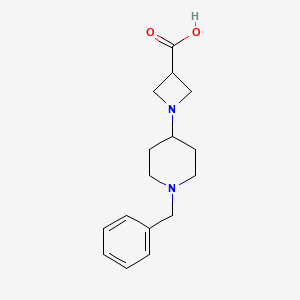


![Methyl thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500085.png)

![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C](/img/structure/B1500094.png)

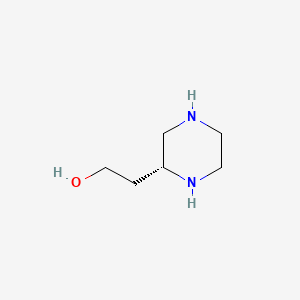
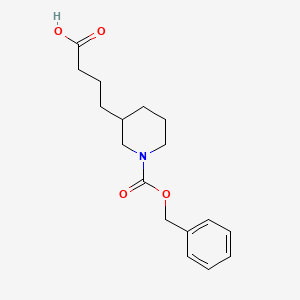
![1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500098.png)
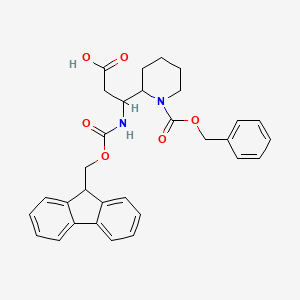
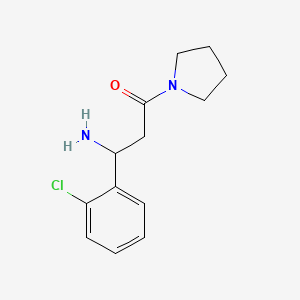
![1-[2-Amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500101.png)
